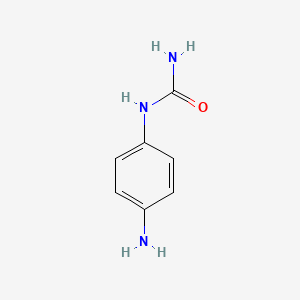

(4-Amino-phenyl)-urea

Description

Significance of (4-Amino-phenyl)-urea in Chemical and Biological Sciences

This compound, with the molecular formula C₇H₉N₃O, is a solid crystalline substance with a molecular weight of approximately 151.17 g/mol . evitachem.com Its structure, featuring both a hydrogen bond donor and acceptor, makes it a valuable component in the design and synthesis of novel compounds with specific biological activities. nih.gov

In the field of chemical sciences , this compound is primarily utilized as a foundational element for creating more intricate organic molecules. evitachem.com Its reactive amino and urea (B33335) functional groups allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. evitachem.com This versatility enables chemists to construct a diverse array of derivatives with tailored properties.

The significance of this compound extends profoundly into the biological sciences . Researchers have investigated its potential as an intermediate in the development of new drugs, owing to its ability to interact with and modify biological pathways. evitachem.com Studies have explored its utility in the synthesis of compounds with potential antimicrobial and anticancer properties. evitachem.com The core structure of this compound is a key component in the development of inhibitors for various enzymes, which is a critical area of therapeutic research. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical Form | Solid |

| Melting Point | ~132-134 °C |

| Boiling Point | 321.5±25.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 148.2±23.2 °C |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 5 |

| Freely Rotating Bonds | 1 |

Data sourced from multiple scientific databases. evitachem.com

Historical Context of Urea Derivatives in Research

The journey of urea and its derivatives in scientific research began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic materials, effectively launching the field of organic chemistry. nih.govwikipedia.org This discovery dismantled the prevailing theory of vitalism and opened the door to the laboratory synthesis of a vast number of organic compounds. wikipedia.org

Urea derivatives, a class of compounds synthesized by modifying the basic urea molecule, quickly gained attention for their diverse biological activities. ontosight.aihilarispublisher.com Throughout history, these compounds have been investigated for a wide range of applications, from pharmaceuticals to agrochemicals and materials science. ontosight.ai

In medicinal chemistry, urea derivatives have proven to be particularly valuable. Their ability to form stable hydrogen bonds with biological targets like proteins and enzymes has made them a common feature in the design of new drugs. nih.gov Researchers have successfully incorporated the urea functional group into molecules to modulate their potency, selectivity, and pharmacokinetic properties, leading to the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.govhilarispublisher.com The historical development of urea derivatives showcases a continuous effort to understand their structure-activity relationships and to harness their potential for therapeutic benefit. nih.gov

Table 2: Key Milestones in the Research of Urea Derivatives

| Year | Milestone | Significance |

|---|---|---|

| 1828 | Friedrich Wöhler synthesizes urea. nih.govwikipedia.org | Marked the beginning of organic chemistry. nih.gov |

| 20th Century | Development of various urea-based drugs. | Urea functionality incorporated to improve drug properties. nih.gov |

| Recent Years | Renewed interest in structure-activity relationship studies. nih.gov | Identification of new urea cytokinins and compounds enhancing root formation. nih.gov |

This table provides a simplified overview of the historical progression.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCKCCODMHCXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328243 | |

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21492-80-8 | |

| Record name | (4-aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino Phenyl Urea and Its Derivatives

Conventional Synthetic Routes

Conventional approaches are widely employed due to their reliability and the availability of starting materials. These routes often involve multi-step processes, including the formation of a nitro-substituted precursor followed by reduction.

A common and straightforward pathway to synthesize the core structure of (4-Amino-phenyl)-urea begins with a nitro-substituted precursor. The synthesis typically involves the reaction of 4-nitrophenyl isocyanate with ammonia (B1221849) or an amine. evitachem.comresearchgate.net This reaction proceeds under mild conditions, often at room temperature, to yield the N-(4-nitrophenyl)urea intermediate. evitachem.com This intermediate is then subjected to a reduction step to convert the nitro group to the desired amino group. For instance, reacting p-nitroaniline with an appropriate isocyanate in dry dichloromethane (DCM) for 24 hours is an effective method to produce the N-(4-nitrophenyl)urea derivatives. researchgate.net

The general reaction is as follows: O=C=N-Ar-NO₂ + R-NH₂ → R-NH-C(=O)-NH-Ar-NO₂ (where Ar is a phenyl group and R can be H, alkyl, or aryl)

Catalytic hydrogenation is a crucial and efficient industrial method for converting the nitro group of N-(4-nitrophenyl)urea and its derivatives into the primary amine, yielding this compound. evitachem.com This process is highly selective and typically results in high yields. The most common catalyst used for this transformation is palladium on carbon (Pd/C). evitachem.comresearchgate.net The reaction is carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. researchgate.netnih.gov This method is favored for its clean conversion and the ease of removing the catalyst by filtration. nih.gov

The reduction of the nitro group to an amine is a key step in the synthesis of many fine chemicals and pharmaceuticals. acs.orgacs.org Research has demonstrated that stabilized palladium nanoparticles can effectively catalyze the hydrogenation of functionalized nitroarenes. rsc.org

| Precursor | Catalyst | Solvent | Conditions | Product | Reference |

| N-(4-nitrophenyl)urea derivatives | 10% Pd-C | Methanol | H₂ atmosphere | 4-Aminophenyl substituted phenylureas | researchgate.net |

| 4-nitrophenyl isocyanate | Palladium on carbon | Not specified | Catalytic hydrogenation | This compound | evitachem.com |

| Substituted nitro compound | Palladium on carbon | Not specified | Hydrogen atmosphere | Substituted amino compound | nih.gov |

N-Substituted Urea (B33335) Formation from Primary Amides via Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to N-substituted ureas from primary amides. This reaction transforms a primary amide into a primary amine with one fewer carbon atom by way of an isocyanate intermediate. wikipedia.org In modern variations of this method, primary amides are treated with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), in the presence of an ammonia source like methanolic ammonia or ammonium (B1175870) carbamate. organic-chemistry.orgthieme-connect.com

The process involves the in-situ generation of an isocyanate from the amide, which is then immediately trapped by ammonia in a nucleophilic addition to form the final N-substituted urea. organic-chemistry.orgorganic-chemistry.org This method is valued for its mild conditions and avoids the need to handle potentially hazardous isocyanates directly. thieme-connect.com The use of 2,2,2-trifluoroethanol (TFE) as a solvent can enhance the reactivity, particularly for amides with electron-poor substituents. organic-chemistry.orgthieme-connect.com

Reaction Steps:

Oxidation & Rearrangement : The primary amide reacts with PIDA to form an isocyanate intermediate.

Nucleophilic Addition : The isocyanate reacts with ammonia to yield the N-substituted urea. organic-chemistry.org

| Starting Amide | Reagents | Solvent | Product | Yield | Reference |

| Aromatic/Aliphatic Amides | PIDA, NH₃ | Methanol | N-Aryl/Alkyl Ureas | 79-92% | evitachem.com |

| Primary Carboxamides | PIDA, Ammonium Carbamate | TFE | N-Substituted Ureas | 73-99% | thieme-connect.com |

Synthesis from Aniline and Urea

This compound and its parent compound, phenylurea, can be synthesized through the direct reaction of aniline and urea. google.comresearchgate.net One patented method involves heating aniline and urea in a molar ratio of 3-8:1. The reaction is conducted at a temperature of 160-180°C under reduced pressure (30-250 mmHg) for 2-8 hours. After the reaction, excess aniline is removed by evaporation, and the crude product is purified by washing with alcohol to yield crystalline diphenyl urea. google.com Another approach involves reacting aniline hydrochloride with urea in an aqueous solution under heat. google.com This method can produce both phenylurea and diphenyl urea, with selectivity influenced by reaction conditions. google.com

The condensation of an aryl isocyanate with an aryl amine is a fundamental and versatile method for preparing unsymmetrical diaryl ureas. asianpubs.org This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The synthesis of sorafenib analogs, which are diaryl urea derivatives, often utilizes this strategy. asianpubs.orgresearchgate.net The key isocyanate intermediates are typically prepared from the corresponding amine using a phosgenating agent like triphosgene. asianpubs.org The subsequent reaction between the synthesized aryl isocyanate and an aryl amine proceeds efficiently to form the desired urea linkage. asianpubs.org

This method is widely applicable and allows for the synthesis of a diverse library of substituted diaryl ureas by varying the substituents on both the aryl isocyanate and the aryl amine. asianpubs.org

| Aryl Isocyanate | Aryl Amine | Product (Diaryl Urea) | Reference |

| 4-Bromophenyl isocyanate | 4-aminophenoxy-N-methylpyridine-2-carboxamide | Derivative of Sorafenib | asianpubs.org |

| 4-Chlorophenyl isocyanate | 4-aminophenoxy-N-methylpyridine-2-carboxamide | Derivative of Sorafenib | asianpubs.org |

| 4-Nitrophenyl isocyanate | p-nitroaniline | N,N'-bis(4-nitrophenyl)urea | researchgate.net |

Nucleophilic Substitution Reactions in Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through nucleophilic substitution reactions. The parent compound can undergo reactions where the amino group is replaced by other functional groups, depending on the specific nucleophile and reaction conditions used. evitachem.com Furthermore, the urea moiety itself can act as a nucleophile. It has been shown that the urea anion, generated in the presence of a base like sodium hydride (NaH), can participate in oxidative nucleophilic substitution of hydrogen (SNH) reactions with electron-deficient substrates, such as certain heteroaromatic compounds. semanticscholar.org This reaction allows for the direct C-N bond formation on an aromatic ring, providing a pathway to complex derivatives. semanticscholar.org

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and selective methods for the synthesis of this compound and its derivatives. These strategies focus on improving reaction conditions, minimizing waste, and enabling precise control over the molecular architecture.

Catalyst-Free Synthesis in Aqueous Media

A significant advancement in the synthesis of N-substituted ureas, including this compound, is the development of catalyst-free methods conducted in water. rsc.orgrsc.org This approach represents a move towards more environmentally benign chemical processes. A notable method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.org This process has been shown to be mild, efficient, and scalable, producing a variety of N-substituted ureas in good to excellent yields. rsc.orgrsc.org

The use of water as the sole solvent was found to be a key factor in promoting higher yields and faster reaction rates compared to reactions performed in organic solvents or with water as a co-solvent. rsc.org This methodology allows for high chemical purity of the products, which can often be isolated by simple filtration, thus avoiding the need for silica gel chromatography. rsc.org The scalability of this method has been demonstrated, showing no negative impact on reaction rates or yields when performed on a larger, gram-scale, making it suitable for industrial applications. rsc.org

Key Features of Catalyst-Free Aqueous Synthesis:

| Feature | Description | Reference |

| Reaction Conditions | Nucleophilic addition of an amine to potassium isocyanate. | rsc.org |

| Solvent | Exclusively water, no organic co-solvent required. | rsc.org |

| Efficiency | Good to excellent yields with high product purity. | rsc.org |

| Scalability | Suitable for gram-scale synthesis without compromising yield. | rsc.org |

| Work-up | Simple filtration or extraction, avoiding chromatography. | rsc.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of urea derivatives, offering enhanced control over reaction parameters and improved safety profiles. researchgate.netrsc.org This technique utilizes microreactors to perform chemical reactions in a continuous stream, allowing for precise control over temperature, pressure, and reaction time. acs.org

A continuous-flow system involving two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas from tert-butoxycarbonyl protected amines. acs.org This setup enables short reaction times under mild conditions. The use of in-line FT-IR analytics allows for real-time monitoring of the reaction, including the formation of key intermediates like isocyanates, which facilitates the optimization of reagent ratios. acs.org This technology has been successfully applied to the synthesis of various urea derivatives, including active pharmaceutical ingredients. acs.org The implementation of continuous flow processing is transforming chemical synthesis by expanding synthetic capabilities. researchgate.net

Advantages of Continuous Flow Synthesis for Urea Derivatives:

| Advantage | Description | Reference |

| Precise Control | Accurate management of reaction parameters like temperature and time. | acs.org |

| Short Reaction Times | Reactions can be completed in significantly less time than batch processes. | acs.org |

| Real-time Monitoring | In-line analytical techniques (e.g., FT-IR) allow for process optimization. | acs.org |

| Scalability | Potential for large-scale implementation. | researchgate.net |

| Safety | Improved safety due to small reaction volumes and better heat dissipation. | rsc.org |

Green Chemistry Principles in Urea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to create more sustainable and environmentally friendly processes. rsc.orgcolab.ws A key aspect of this is the use of water as a solvent, which is non-toxic, non-flammable, and readily available.

"On-water" reactions represent a prime example of green chemistry in urea synthesis. evitachem.com This technique involves reacting isocyanates and amines in water, where the hydrophobic nature of the reactants leads to their concentration at the water interface, enhancing the effective molarity and accelerating the reaction rate. evitachem.com This method is highly chemoselective, as aromatic isocyanates react preferentially with aliphatic amines over hydrolysis with water. evitachem.com A significant advantage is the avoidance of volatile organic solvents (VOCs), and the water can often be recycled after simple filtration of the product, leading to yields exceeding 90%. evitachem.com

Another green approach involves the use of carbon dioxide (CO₂) as a C1 building block, which is an abundant and renewable carbon source. organic-chemistry.org Metal-free methods have been developed to synthesize urea derivatives from CO₂ at atmospheric pressure and room temperature, further enhancing the green credentials of the synthesis. organic-chemistry.org

Chemo- and Regioselective Synthesis of Derivatives

Achieving chemo- and regioselectivity is crucial when synthesizing complex derivatives of this compound. Various strategies have been developed to control the reactivity of different functional groups within the molecule.

One method involves the in-situ generation of an isocyanate intermediate through a Hofmann rearrangement of a primary amide. evitachem.com This allows for the subsequent nucleophilic addition of ammonia or an amine to selectively form the desired N-substituted urea. Trapping the isocyanate with ammonia prevents the formation of symmetrical urea byproducts, leading to high yields (79–92%) of the monosubstituted product. evitachem.com

The synthesis of diaryl urea derivatives often requires a multi-step approach to ensure the correct regiochemistry. For instance, the synthesis of certain complex diaryl ureas starts with the protection of an amino group, followed by a series of reactions including O-arylation, nitro group reduction, and cyclization, before finally reacting the resulting amine with an appropriate isocyanate to form the target urea derivative. nih.gov

"On-water" reactions also exhibit excellent chemoselectivity. The physical properties and solubility of the reagents in water dictate the reaction rate and selectivity, allowing for the facile and sustainable synthesis of unsymmetrical ureas. organic-chemistry.org This process allows for simple product isolation through filtration, avoiding the use of toxic VOCs. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Pathways of the (4-Amino-phenyl)-urea Moiety

The chemical reactivity of this compound is dictated by its constituent functional groups: the primary aromatic amino group, the urea (B33335) moiety, and the phenyl ring. These groups provide sites for a variety of chemical transformations.

The primary aromatic amino group in this compound is susceptible to oxidation, and the reaction's outcome is highly dependent on the oxidizing agent and reaction conditions. libretexts.org Oxidation can lead to a variety of products corresponding to different oxidation states of nitrogen. libretexts.org

Common oxidizing agents used for aromatic amines include hydrogen peroxide, peroxy acids (such as peracetic acid and Caro's acid), and potassium permanganate. libretexts.orgevitachem.comsciencemadness.org

With Hydrogen Peroxide or Peroxycarboxylic Acids: The reaction can yield the corresponding azanol, nitroso, or nitro compound. The specific product obtained depends on factors like temperature, pH, and the stoichiometry of the oxidizing agent. libretexts.org For instance, trifluoroperacetic acid has been shown to be effective in converting weakly basic amines, like nitroanilines, into their nitro derivatives. mdpi.com

With agents like Chromic Acid or Manganese Dioxide: Stronger oxidation can lead to the formation of quinones. sciencemadness.org

Formation of Azo Compounds: In some cases, oxidation can lead to the formation of symmetrical azo compounds. For example, oxidation of aromatic amines with oxygen in the presence of cuprous chloride in pyridine can produce azo compounds in high yields. sciencemadness.org

The presence of the urea group can influence the reaction, but the primary amino group remains the most readily oxidized site under many conditions.

Table 1: Oxidation Products of Aromatic Amines with Various Reagents

| Oxidizing Agent | Typical Product(s) | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Azanol, Nitroso Compounds, Nitro Compounds | libretexts.orgmdpi.com |

| Potassium Permanganate (KMnO₄) | Nitro Compounds, Quinones | evitachem.com |

| Chromic Acid (H₂CrO₄) | Benzoquinone | sciencemadness.org |

| Oxygen (O₂) / Cuprous Chloride (CuCl) | Azo Compounds | sciencemadness.org |

The synthesis of this compound often involves the reduction of a precursor, most commonly a nitro-substituted phenyl urea. The catalytic reduction of aromatic nitro compounds is a widely used and efficient method for preparing the corresponding primary amines. mdpi.comwikipedia.orgjsynthchem.com

A standard synthetic route involves the preparation of 1-(4-nitrophenyl)urea, followed by the reduction of the nitro group. researchgate.net

Catalytic Hydrogenation: This is a highly effective method for converting an aromatic nitro group to an amino group. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. evitachem.comresearchgate.netrsc.org This process is efficient for large-scale production and is compatible with the urea functionality. evitachem.com The reduction of 1-(4-nitrophenyl)urea derivatives using 10% Pd-C in methanol is a documented procedure to yield the desired 4-aminophenyl substituted ureas. researchgate.net

Metal/Acid Systems: Historically, metals like iron, zinc, or tin in the presence of an acid (e.g., acetic acid or hydrochloric acid) have been used to reduce nitroarenes. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

Reduction of halogenated derivatives, while less common for this specific synthesis, can be achieved through catalytic hydrogenation (hydrodehalogenation), often using a palladium catalyst.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Description | Reference |

|---|---|---|

| H₂ / Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on carbon catalyst. A very common and efficient method. | evitachem.comresearchgate.net |

| H₂ / Raney Ni | Catalytic hydrogenation using Raney nickel as the catalyst. | wikipedia.org |

| Fe / Acid | Reduction using iron metal in an acidic medium (e.g., acetic acid). | wikipedia.org |

| Zn / NH₄Cl | Reduction using zinc dust and ammonium chloride. Can produce hydroxylamines as intermediates or final products. | wikipedia.org |

The this compound molecule has multiple sites for substitution reactions.

Electrophilic Aromatic Substitution: The primary amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the urea group, electrophilic substitution will occur at the positions ortho to the amino group (positions 2 and 6 on the ring). The urea group is a deactivating group, but the activating effect of the amino group is dominant.

Nucleophilic Reactions of Nitrogen Atoms: Both the primary amino group and the nitrogen atoms of the urea moiety possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides.

Alkylation: The nitrogen atoms can undergo alkylation, although controlling the degree of alkylation can be challenging and may lead to a mixture of products. Selective alkylation often requires protecting groups. researchgate.net

Nucleophilic Substitution: The amino group itself can be the target of nucleophilic substitution, though this is less common and typically requires conversion to a better leaving group, such as a diazonium salt. The urea moiety can also act as a nucleophile in certain reactions, such as in the oxidative nucleophilic substitution of hydrogen. semanticscholar.org

Mechanistic Investigations of Urea Formation

The synthesis of the urea functional group is a cornerstone of organic chemistry, with several well-established mechanistic pathways. These methods are applicable to the synthesis of this compound and its derivatives.

The most direct and widely used method for forming unsymmetrical ureas involves the reaction between an isocyanate and an amine. commonorganicchemistry.comresearchgate.net This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate. researchgate.net

The mechanism proceeds as follows:

The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate.

Simultaneously, the pi electrons of the C=N bond in the isocyanate shift to the nitrogen atom.

A proton is then transferred from the attacking nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

For the synthesis of this compound, this pathway can be realized in several ways:

Reaction of 4-Nitrophenyl Isocyanate with Ammonia (B1221849): 4-Nitrophenyl isocyanate can be reacted with ammonia to form 1-(4-nitrophenyl)urea. Subsequent reduction of the nitro group yields this compound. evitachem.com

Reaction of p-Nitroaniline with an Isocyanate Source: p-Nitroaniline can be reacted with a source of isocyanic acid (or an equivalent reagent like potassium cyanate) to form the nitro-substituted urea, which is then reduced. researchgate.net

In Situ Isocyanate Formation: Isocyanates can be generated in situ from various precursors, such as from amines using phosgene or a phosgene equivalent like triphosgene. wikipedia.orgnih.gov The isocyanate is then trapped by an amine without being isolated.

This method is highly efficient and generally proceeds under mild conditions, often at room temperature in a suitable solvent like DMF, THF, or DCM. commonorganicchemistry.com

The Hofmann rearrangement provides an alternative route to isocyanate intermediates, which can then be trapped to form ureas. nih.govwikipedia.org The rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org

The general mechanism involves these key steps: wikipedia.org

A primary amide is treated with a halogen (e.g., bromine, Br₂) and a strong base (e.g., sodium hydroxide, NaOH).

An N-haloamide intermediate is formed.

Deprotonation of the N-haloamide yields an anion.

This anion undergoes rearrangement: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the halide ion is expelled. This concerted step forms an isocyanate.

The in situ generated isocyanate is then trapped by a nucleophile. If trapped by ammonia, it forms a urea. evitachem.comorganic-chemistry.org

To synthesize this compound using this pathway, one could start with 4-aminobenzamide. Treatment with Br₂ and NaOH would generate 4-aminophenyl isocyanate in situ. In the presence of an ammonia source (like ammonium carbamate), this isocyanate would be trapped to yield this compound. evitachem.comorganic-chemistry.org This method avoids the direct handling of potentially toxic isocyanate reagents by generating them transiently during the reaction. organic-chemistry.org

Hydrogen Bonding in Reaction Catalysis

The urea functional group within this compound is a potent hydrogen-bond donor. This capability is central to its potential role in organocatalysis, where the urea moiety can activate substrates by forming non-covalent bonds. nih.govnih.gov The two N-H groups of the urea can interact with electron-rich centers in other molecules, such as carbonyl oxygen atoms or nitro groups. This interaction, known as hydrogen-bond-donating catalysis, polarizes the substrate, lowering the energy of the transition state and accelerating the reaction rate. nih.govu-tokyo.ac.jp

Urea derivatives are known to form multiple hydrogen bonds, a property that is leveraged in the design of catalysts for various chemical transformations. nih.gov By incorporating the urea moiety into more complex structures, such as metal-organic frameworks (MOFs), it is possible to create spatially isolated and highly active catalytic sites. northwestern.edu In such systems, the urea acts as a Lewis acidic site, activating substrates for reactions like Friedel-Crafts additions. northwestern.edu The fundamental principle relies on the stabilization of anionic charge that develops in the transition state of a reaction, a role effectively filled by the hydrogen-bond-donating N-H groups of the urea core.

Catalytic Reaction Studies Involving this compound

Catalytic processes are fundamental to the synthesis and transformation of this compound and related compounds. These reactions can be broadly categorized into homogeneous and heterogeneous systems, each with distinct mechanisms and applications.

In the realm of homogeneous catalysis, studies have focused on the hydrogenation of urea derivatives using soluble metal complexes. While not using this compound as the catalyst itself, these studies demonstrate catalytic reactions where urea derivatives are the substrates. Research has shown that ruthenium-based catalysts are effective for the hydrogenation of various urea compounds to produce valuable chemicals like formamides, methylamines, and methanol. nih.govst-andrews.ac.uk

A notable aspect of this catalysis is the ability to control product selectivity by subtly modifying the reaction conditions. For instance, in a system using a triphenylphosphine-ruthenium chloride complex, the amount of a basic additive, such as potassium tert-butoxide (KOtBu), can determine the final products. nih.gov A higher concentration of the base tends to favor the formation of two-electron reduction products (N-formamides), whereas a lower concentration allows for further hydrogenation to six-electron reduction products (N-monomethylamines and methanol). nih.govresearchgate.net This selectivity is attributed to the influence of the acid-base environment on a key reaction intermediate. nih.gov

Table 1: Selective Hydrogenation of a Urea Derivative using a Homogeneous Ruthenium Catalyst Data synthesized from findings on the catalytic hydrogenation of urea derivatives. nih.gov

| Catalyst System | Substrate | Key Additive (mol%) | Major Product(s) | Product Type |

|---|---|---|---|---|

| (PPh₃)₃RuCl₂ / triphos | 1,3-bis(4-chlorophenyl)urea | > 2.0% KOtBu | N-(4-chlorophenyl)formamide | 2-electron reduction |

| (PPh₃)₃RuCl₂ / triphos | 1,3-bis(4-chlorophenyl)urea | < 2.0% KOtBu | N-methyl-4-chloroaniline and Methanol | 6-electron reduction |

Heterogeneous catalysis is critically important for the synthesis of this compound. An efficient and widely used industrial method involves the catalytic hydrogenation of a nitro-substituted precursor using a solid catalyst, most commonly palladium supported on carbon (Pd/C). evitachem.com In this process, a compound such as p-nitroaniline or a related derivative is reduced in the presence of hydrogen gas. researchgate.net

The reaction is typically carried out in a solvent like methanol or ethanol. researchgate.net The solid Pd/C catalyst provides a surface on which the reaction occurs, facilitating the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This method is highly effective for large-scale production due to the high efficiency of the catalyst and the ease with which the solid catalyst can be separated from the liquid product mixture upon completion of the reaction. evitachem.com

Table 2: Synthesis of this compound via Heterogeneous Catalysis Generalized conditions for the reduction of nitro-aromatic compounds. evitachem.comresearchgate.net

| Reactant | Catalyst | Reagent | Solvent | Product |

|---|---|---|---|---|

| Urea derivative of p-nitroaniline | 10% Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methanol | This compound |

The mechanisms of catalytic hydrogenation differ significantly between homogeneous and heterogeneous systems.

In the homogeneous ruthenium-catalyzed hydrogenation of urea derivatives, experimental evidence suggests the formation of a hemiaminal intermediate. nih.gov The fate of this intermediate is dictated by the acid-base properties of the reaction medium. In a more basic environment, the hemiaminal collapses to form an N-formamide. In a less basic (or more acidic) environment, the intermediate is further reduced to yield an amine and methanol. This control over the reaction pathway by tuning the basicity of the additive is a key mechanistic feature of this system. nih.gov

For the heterogeneous catalytic hydrogenation of a nitro precursor on a palladium surface to produce this compound, the mechanism generally follows the principles of surface catalysis. The process begins with the dissociative chemisorption of hydrogen gas onto the palladium surface, forming adsorbed hydrogen atoms. Simultaneously, the nitro-aromatic compound adsorbs onto the catalyst surface, with the nitro group interacting with the palladium sites. The reaction proceeds through a stepwise transfer of adsorbed hydrogen atoms to the oxygen and nitrogen atoms of the nitro group. This sequential reduction leads to various intermediates before the final formation of the amino group and water as a byproduct. The catalyst surface effectively lowers the activation energy for the cleavage of the N-O bonds and the formation of N-H and O-H bonds.

Advanced Characterization and Spectroscopic Investigations

Spectroscopic Analysis of (4-Amino-phenyl)-urea and its Derivatives

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound, as well as for studying its electronic and vibrational characteristics.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the vibrational frequencies of its constituent amine, urea (B33335), and aromatic moieties.

The primary amine (-NH₂) group on the phenyl ring exhibits characteristic symmetric and asymmetric stretching vibrations. The urea moiety (-NH-CO-NH₂) displays distinct absorptions corresponding to N-H stretching, C=O (carbonyl) stretching, and N-H bending vibrations. The aromatic ring gives rise to C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (-NH₂) | 3500 - 3300 |

| N-H Stretching | Urea (-NH-) | 3400 - 3200 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C=O Stretching (Amide I) | Urea (-CO-) | 1700 - 1650 |

| N-H Bending (Scissoring) | Primary Aromatic Amine (-NH₂) | 1650 - 1580 |

| N-H Bending (Amide II) | Urea (-NH-) | 1640 - 1550 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-N Stretching | Aromatic Amine & Urea | 1400 - 1200 |

| C-H Out-of-Plane Bending | Aromatic Ring | 900 - 675 |

Note: The exact positions of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and urea groups. The aromatic protons will typically appear as a set of doublets in the region of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the amine (-NH₂) and urea (-NH- and -NH₂) protons can vary over a wider range and may appear as broad singlets due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to resonate at a significantly downfield chemical shift (δ 155-165 ppm). The aromatic carbons will show signals in the range of δ 110-150 ppm, with the carbon atoms directly attached to the nitrogen atoms being influenced by their electronegativity.

¹⁴N/¹⁵N NMR Spectroscopy: Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, can offer direct insight into the electronic environment of the nitrogen atoms in the amine and urea functionalities. Due to its higher spectral dispersion, ¹⁵N NMR can be more informative than ¹H or ¹³C NMR for studying the nitrogen centers. nih.gov In acylated ureas, the ¹⁵N chemical shifts are shifted downfield compared to urea itself, with a more significant shift for the acylated nitrogen. researchgate.net This technique can be instrumental in studying hydrogen bonding and tautomeric equilibria in urea derivatives.

Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.5 |

| ¹H | Amine (-NH₂) | 3.0 - 5.0 (broad) |

| ¹H | Urea (-NH- and -NH₂) | 5.0 - 8.0 (broad) |

| ¹³C | Carbonyl (C=O) | 155 - 165 |

| ¹³C | Aromatic C-N (Amine) | 140 - 150 |

| ¹³C | Aromatic C-N (Urea) | 130 - 140 |

| ¹³C | Aromatic C-H | 115 - 130 |

Note: Chemical shifts are dependent on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the urea moiety and the lone pair of electrons on the amine nitrogen. The presence of the amino and ureido groups as substituents on the phenyl ring will influence the position and intensity of these absorption bands. Typically, aromatic compounds with such functionalities show strong absorptions in the ultraviolet region.

Expected UV-Vis Absorption Bands for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring | 200 - 280 |

| n → π | Carbonyl Group (C=O) | 250 - 300 |

| n → π* | Amino Group (-NH₂) | 230 - 270 |

Note: The solvent can have a significant effect on the position of the absorption maxima (λmax).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ should be observed at m/z corresponding to its molecular weight (151.17 g/mol ). nih.gov The fragmentation of N,N'-substituted ureas is often characterized by the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For this compound, key fragmentation pathways could involve the loss of ammonia (B1221849) (NH₃), isocyanic acid (HNCO), and cleavage of the phenyl-nitrogen bond.

Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 151 |

| [M - NH₃]⁺ | Loss of Ammonia | 134 |

| [M - HNCO]⁺ | Loss of Isocyanic Acid | 108 |

| [C₆H₅NH₂]⁺ | Aminophenyl Cation | 93 |

| [C₆H₅]⁺ | Phenyl Cation | 77 |

Note: The relative abundance of these fragment ions depends on the ionization technique and energy.

Structural Elucidation Techniques

While spectroscopic methods provide information about the connectivity and electronic structure, X-ray crystallography offers a definitive determination of the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern for a given crystalline solid, which can be used for phase identification and to assess sample purity. While it does not provide the detailed atomic coordinates of a single-crystal study, it is a valuable tool for characterizing solid-state properties. Studies on related diarylurea compounds have utilized PXRD to identify different crystalline forms and solvates. nih.gov

Electrochemical Characterization in Sensor Development

This compound possesses structural features, namely the aromatic amine and urea moieties, that make it a candidate for investigation in the development of electrochemical sensors. The electrochemical activity of the aromatic amine group can be exploited for amperometric sensing, while the urea group can be a recognition element in potentiometric biosensors, typically after enzymatic hydrolysis.

Potentiometric Measurements

Potentiometric sensors operate by measuring the potential difference between two electrodes in the absence of a significant current. In the context of urea detection, potentiometric biosensors are widely studied. nih.gov These sensors typically rely on the enzymatic hydrolysis of urea by urease, which produces ammonium (B1175870) ions (NH₄⁺) and carbonate ions, leading to a change in pH or ammonium ion concentration. nih.govunifi.it

A hypothetical potentiometric sensor incorporating this compound could function in several ways. The compound itself could be part of a polymeric matrix that entraps the urease enzyme. The amino group of this compound could be functionalized to covalently bind the enzyme to the electrode surface, enhancing the stability and reusability of the biosensor.

The performance of such a sensor would be evaluated based on its linear range, detection limit, response time, and selectivity. For urea biosensors, a wide linear range is desirable to cover clinically relevant concentrations. mdpi.com The selectivity of the sensor, or its ability to detect urea in the presence of interfering species like ascorbic acid, uric acid, and glucose, is another critical parameter. rsc.org

Table 2: Typical Performance Characteristics of Potentiometric Urea Biosensors

| Parameter | Typical Range |

| Linear Range | 0.1 - 20 mM |

| Detection Limit | 0.01 - 0.1 mM |

| Response Time | 30 - 90 s |

| Stability | Several weeks |

This table represents typical data for potentiometric urea biosensors and provides a benchmark for the potential performance of a sensor based on this compound.

Amperometric Detection

Amperometric sensors function by measuring the current produced from the oxidation or reduction of an electroactive species at a constant potential. The aromatic amine group in this compound is electrochemically active and can be oxidized at a suitable electrode. This property could be harnessed for the development of an amperometric sensor for the direct detection of this compound or for its use as a building block in a sensor for other analytes.

In the context of urea sensing, an amperometric approach often involves the detection of hydrogen peroxide (H₂O₂) produced during the enzymatic oxidation of biogenic amines. researchgate.net While not a direct application for urea itself, if this compound were used in a system involving amine oxidases, its electrochemical properties could be relevant.

More directly, the electro-oxidation of the aromatic amine can be used for the detection of aromatic amines in various samples. A sensor based on a modified electrode could be developed to selectively oxidize the amino group of this compound, with the resulting current being proportional to its concentration. The sensitivity and selectivity of such a sensor would depend on the electrode material and the experimental conditions, such as the applied potential and the pH of the supporting electrolyte.

Table 3: Performance Metrics for Amperometric Detection of Aromatic Amines

| Parameter | Typical Value |

| Linear Range | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁴ M |

| Detection Limit | 1.0 x 10⁻⁸ - 5.0 x 10⁻⁸ M |

| Applied Potential | +0.4 to +0.9 V (vs. Ag/AgCl) |

| Response Time | < 10 s |

This table illustrates typical performance data for the amperometric detection of aromatic amines, providing a reference for the potential application of this compound in this type of sensor.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and properties of (4-Amino-phenyl)-urea. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular and electronic properties of organic compounds like this compound. DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various electronic properties.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Representative Electronic Properties of Phenyl-Urea Derivatives Calculated by DFT

| Property | Representative Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.0 D | Indicates overall molecular polarity |

Note: The values in this table are representative examples based on DFT calculations for similar phenyl-urea compounds and are intended for illustrative purposes.

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra.

By applying TD-DFT, one can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. These calculations help in understanding the nature of electronic transitions, for instance, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved. The calculated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's photophysical behavior. For substituted phenyl-urea compounds, the electronic transitions in the UV-Vis region are typically dominated by π→π* transitions involving the aromatic ring and the urea (B33335) moiety.

Table 2: Representative Optical Properties of Phenyl-Urea Derivatives Calculated by TD-DFT

| Property | Representative Value | Significance |

| λmax (UV-Vis) | 250 - 300 nm | Wavelength of maximum light absorption |

| Oscillator Strength | 0.4 - 0.8 | Intensity of the electronic transition |

| Major Contribution | HOMO → LUMO | Nature of the electronic transition |

Note: The values in this table are representative examples based on TD-DFT calculations for similar phenyl-urea compounds and are intended for illustrative purposes.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties.

For a molecule like this compound, ab initio calculations can be used to obtain a very precise molecular geometry and to calculate interaction energies with high accuracy. These methods are often used as a benchmark to assess the performance of more computationally efficient methods like DFT. For instance, high-level ab initio calculations can provide definitive values for rotational barriers and hydrogen bond energies, serving as a "gold standard" for computational studies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules. These methods can provide insights into conformational preferences, stability, and intermolecular interactions.

The this compound molecule has several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around these bonds. Computational studies on phenylurea have shown that the molecule generally prefers a planar or near-planar arrangement of the urea group and the phenyl ring to maximize π-conjugation.

The rotation around the C(aryl)-N bond is of particular interest. Studies on phenylurea have indicated that the barrier to this rotation is relatively low, on the order of a few kcal/mol. The most stable conformation is typically one where the N-H bonds of the urea group are positioned to minimize steric hindrance with the phenyl ring. The presence of the amino group in the para position is expected to influence the electronic properties and may have a subtle effect on the conformational preferences and rotational barriers compared to unsubstituted phenylurea.

Table 3: Representative Rotational Energy Barriers in Phenyl-Urea Derivatives

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| C(aryl)-N | MP2 | 2.0 - 3.0 |

| C(sp²)-N | MP2 | 8.5 - 9.5 |

Note: The values in this table are based on computational studies of phenylurea and are intended to be representative.

The urea moiety is an excellent hydrogen bond donor due to the presence of two N-H groups. The this compound molecule can act as both a hydrogen bond donor (from the urea and amino N-H groups) and an acceptor (at the urea carbonyl oxygen and the amino nitrogen). These hydrogen bonding capabilities are crucial for its crystal packing and its interactions with other molecules.

Computational studies can quantify the strength of these hydrogen bonds. Furthermore, the ability of the urea group to form strong and directional hydrogen bonds makes it a common motif in the design of synthetic receptors for anions. The two N-H groups of the urea can act in a concerted manner to bind anions, such as halides or oxoanions, through a chelating effect.

Theoretical calculations can be used to model the binding of various anions to this compound and to calculate the corresponding binding energies. These studies can predict the selectivity of the molecule for different anions and provide insights into the nature of the interactions, which are predominantly electrostatic and hydrogen bonding in nature. The presence of the electron-donating amino group on the phenyl ring can modulate the acidity of the urea N-H protons and thus influence its anion binding affinity.

Prediction of Spectroscopic Properties

Theoretical calculations are a powerful tool for predicting and interpreting the vibrational spectra of molecules like this compound. By employing methods such as Density Functional Theory (DFT), typically with hybrid functionals like B3LYP and basis sets such as 6-311G**, the harmonic vibrational frequencies can be computed. nih.gov These calculations are usually performed on the optimized gas-phase geometry of the molecule.

A known systematic error exists between calculated harmonic frequencies and experimental results, which arise from the solid or liquid phase of the sample and the approximations inherent in the computational method. researchgate.net To bridge this gap, the computed wavenumbers are often uniformly scaled using empirical scaling factors. The resulting theoretical spectra for both Infrared (IR) and Raman intensities can then be compared with experimental data. researchgate.net

For phenylurea, detailed vibrational assignments have been made based on such calculations. nih.govresearchgate.net For this compound, the spectrum would be a superposition of the characteristic modes of the phenylurea structure and the para-amino substituent. Key vibrational modes include the N-H stretching vibrations of both the urea and the amino groups, the C=O stretching of the urea moiety, and various phenyl ring stretching and deformation modes. The computational analysis, particularly through Potential Energy Distribution (PED), allows for the unambiguous assignment of each vibrational band to specific atomic motions within the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on Phenylurea DFT Calculations

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| N-H Asymmetric Stretch (NH₂ Amino) | ~3500 | Asymmetric stretching of the terminal amino group N-H bonds |

| N-H Symmetric Stretch (NH₂ Amino) | ~3400 | Symmetric stretching of the terminal amino group N-H bonds |

| N-H Stretch (Urea) | 3450 - 3300 | Stretching of the N-H bonds within the urea group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| C=O Stretch (Urea) | 1700 - 1650 | Stretching of the carbonyl double bond |

| NH₂ Scissoring (Urea + Amino) | 1650 - 1600 | In-plane bending/scissoring motion of the NH₂ groups |

| C-N Stretch | 1450 - 1350 | Stretching of the carbon-nitrogen bonds |

| Phenyl Ring Stretch | 1600, 1500, 1450 | In-plane stretching vibrations of the aromatic ring |

| C-H In-plane Bend | 1300 - 1000 | In-plane bending of aromatic C-H bonds |

| C-H Out-of-plane Bend | 900 - 675 | Out-of-plane bending of aromatic C-H bonds |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a reliable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating nuclear magnetic shielding tensors. rsc.orgnih.gov From these tensors, the isotropic chemical shifts (δ) are determined by referencing the calculated shielding values (σ) to that of a standard compound, typically tetramethylsilane (TMS), using the formula δ = σ_ref - σ_calc.

The accuracy of predicted NMR shifts is highly dependent on the chosen computational level, including the DFT functional and the basis set. Studies have systematically investigated various functionals and basis sets to establish best practices. For instance, the B3LYP functional with the cc-pVDZ basis set has been shown to provide reliable ¹⁵N chemical shift predictions after linear scaling. rsc.org For ¹H and ¹³C shifts, larger basis sets and the inclusion of solvent effects via continuum models (e.g., PCM or SMD) can further improve accuracy, as the solvent can significantly influence the electronic environment of the nuclei. nih.gov

For this compound, one would expect distinct signals for the aromatic protons, the amine protons, and the urea protons in the ¹H NMR spectrum. The ¹³C spectrum would show signals for the carbonyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing urea group. Computational predictions can be particularly useful in assigning the correct signals to specific atoms, resolving ambiguities in experimental spectra, and studying tautomeric or protonation states. rsc.org

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position (See Figure 1) | Predicted ¹³C Chemical Shift (ppm) | Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | ~128 | H1, H2 | ~7.2 - 7.5 |

| C2, C6 | ~115 | H3, H4 | ~6.6 - 6.8 |

| C3, C5 | ~122 | H5 (NH-phenyl) | ~8.0 - 8.5 |

| C4 | ~145 | H6, H7 (NH₂) | ~5.5 - 6.0 |

| C=O | ~155 | H8 (NH₂) | ~4.0 - 4.5 |

Figure 1.

Figure 1.Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comfaccts.de This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The output of a TD-DFT calculation provides the maximum absorption wavelength (λ_max), the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals involved in the electronic transition. mdpi.com

The choice of functional is critical in TD-DFT calculations. While standard hybrid functionals like B3LYP are widely used, long-range corrected functionals such as CAM-B3LYP often provide more accurate results, especially for charge-transfer excitations. qu.edu.qa The inclusion of a solvent model is also crucial, as solvent-solute interactions can cause significant shifts (either hypsochromic/blue-shift or bathochromic/red-shift) in the absorption maxima compared to the gas phase. qu.edu.qamdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the electron-donating amino group (-NH₂) and the urea group (-NHCONH₂) will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby determining the position of the absorption bands. Computational studies on substituted phenylureas and related aromatic amines can provide a reliable prediction of these spectral features. amanote.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~290 - 310 | > 0.5 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~240 - 260 | > 0.3 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | ~210 - 230 | > 0.2 | HOMO → LUMO+1 (π → π*) |

Electronic and Nonlinear Optical Properties Prediction

Computational chemistry provides essential tools for predicting the electronic and nonlinear optical (NLO) properties of materials, guiding the design of new molecules for optoelectronic applications. For this compound, DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (E_gap) is an indicator of the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests the molecule is more easily polarized and may possess significant NLO properties. nih.gov

NLO properties arise from the interaction of a material with an intense external electric field, leading to a nonlinear response. The most important parameters at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often with the B3LYP functional, based on a finite-field approach. nih.gov Urea is a standard reference material used in NLO studies, and the calculated properties of new compounds are often compared to those of urea to assess their potential. nih.govresearchgate.networldscientific.com

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing urea group connected through a π-conjugated phenyl ring, is characteristic of a "push-pull" system. Such systems are known to exhibit enhanced NLO responses. Theoretical calculations on similar donor-acceptor substituted systems have shown that they possess significantly larger hyperpolarizability values than urea, indicating their promise as NLO materials. nih.govucf.edu

Table 5: Predicted Electronic and Nonlinear Optical Properties

| Property | Symbol | Predicted Value (a.u.) | Comparison to Urea |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | - |

| LUMO Energy | E_LUMO | - | - |

| HOMO-LUMO Gap | E_gap | Lower than urea | Indicates higher reactivity/polarizability |

| Dipole Moment | µ | Higher than urea | Reflects asymmetric charge distribution |

| Polarizability | α | Higher than urea | Indicates greater ease of electron cloud distortion |

| First Hyperpolarizability | β | Significantly higher than urea | Suggests strong NLO response |

Applications in Advanced Organic Synthesis and Materials Science

(4-Amino-phenyl)-urea as a Synthetic Building Block

The presence of both a nucleophilic amine and a urea (B33335) group makes this compound an important starting material for constructing elaborate organic structures. It can be strategically modified at either end of the molecule to generate diverse libraries of compounds for various applications.

Precursor for Complex Organic Molecules

This compound is recognized as a key structural core and building block in the synthesis of more intricate molecules, particularly in the realm of medicinal chemistry. The primary amine provides a convenient site for chemical modification, allowing for the introduction of various pharmacophores to target specific biological pathways. For instance, derivatives have been explored as potential inhibitors of enzymes crucial in cancer therapy, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

The synthesis of these complex derivatives often involves the nucleophilic addition of the primary amine of p-phenylenediamine to a substituted phenyl isocyanate, or alternatively, the reaction of this compound's own amino group with various electrophiles. This adaptability makes it a foundational element for creating compounds with potential therapeutic effects, including anticancer and antimicrobial properties.

Derivatization for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable platform for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. By systematically modifying the two aryl rings and the urea linkage, researchers can fine-tune a molecule's efficacy and selectivity.

In the development of antimalarial drugs, for example, phenylurea-substituted 2,4-diamino-pyrimidines have been synthesized and evaluated. SAR studies on these compounds revealed that lipophilicity is a key factor driving antimalarial activity. Modifications on the phenyl ring of the urea moiety, such as the introduction of different substituents, have a significant impact on the compound's potency and its selectivity against the parasite versus mammalian cells. For instance, studies have shown that 3-substituted ureas can display greater selectivity than their 4-substituted counterparts. dundee.ac.uk

Similarly, in the pursuit of anticancer agents, derivatization of the diaryl urea structure is a common strategy. The introduction of various functional groups on either phenyl ring can dramatically alter the compound's antiproliferative activity against different cancer cell lines. These systematic modifications provide critical insights that guide the design of more potent and targeted therapeutic agents.

Table 1: Examples of Derivatization of the Phenyl-Urea Scaffold for SAR Studies

| Base Scaffold Moiety | R-Group Modification | Target/Application | SAR Finding |

|---|---|---|---|

| 2,4-diamino-pyrimidine | 3-substituted phenylurea | Antimalarial (Plasmodium falciparum) | 3-substituted ureas showed greater selectivity compared to 4-substituted analogues. dundee.ac.uk |

| 2,4-diamino-pyrimidine | 1H-indazole vs. benzimidazole | Antimalarial (Plasmodium falciparum) | 1H-indazole substitution resulted in slightly better antimalarial activity. dundee.ac.uk |

| Diaryl Urea | Varied substituents on phenyl rings | Anticancer (General) | Modifications influence antiproliferative activity and can be optimized for specific cancer cell lines. |

| (4-aminophenyl)piperidine | Derivatization of organic acids | Analytical Chemistry (SFC-MS) | Tagging organic acids with this group improves detection sensitivity significantly. nsf.gov |

Synthesis of Urea-Based Heterocycles

The urea functionality within this compound is a key participant in cyclization reactions, enabling the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in pharmacologically active molecules.

Pyrimidine Derivatives

Urea and its derivatives are fundamental precursors for the synthesis of pyrimidines, a core structure in nucleic acids and numerous therapeutic agents. The most common method is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comyoutube.comillinois.edu In this reaction, a substituted urea like this compound can be used to generate highly functionalized 3,4-dihydropyrimidin-2(1H)-ones.

The general mechanism involves the acid-catalyzed condensation of the urea with an aldehyde and a β-dicarbonyl compound, leading to the formation of the six-membered pyrimidine ring. illinois.edubu.edu.eg The use of this compound in this reaction would incorporate the 4-aminophenyl group at the N-1 position of the resulting pyrimidine ring, providing a site for further functionalization. This strategy has been employed to create series of pyrimidine derivatives containing aryl urea moieties, which were then evaluated for anticancer activity. nih.gov

Triazole Derivatives

While the direct cyclization of a phenylurea to a triazole is less common, the urea moiety can serve as a precursor to intermediates that subsequently form the triazole ring. For instance, urea derivatives can be converted into guanidines or semicarbazides, which are known precursors in 1,2,4-triazole (B32235) synthesis.

A more direct route involves reacting a molecule containing a pre-formed triazole ring with an isocyanate to form a urea linkage. For example, a β-lactam derivative containing a 1,2,4-triazole was reacted with phosgene to generate an intermediate that subsequently forms a triazole urea derivative. nih.gov Although this is the reverse of forming the heterocycle from the urea, it highlights the chemical compatibility and importance of the combined triazole-urea scaffold. The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides or amidrazones with carbon- and nitrogen-containing fragments. frontiersin.orgmdpi.com

Benzopyridazine Derivatives

Recent research has demonstrated the synthesis of benzopyridazine derivatives that incorporate a phenyl urea moiety. In a typical synthetic route, a precursor such as 1-chloro-4-phenyl benzopyridazine undergoes nucleophilic substitution with a diamine (e.g., 1,4-phenylenediamine) to produce an amino-functionalized benzopyridazine. ekb.egekb.eg This amine can then be reacted with an appropriate isocyanate, such as phenyl isocyanate, to yield the final benzopyridazine derivative bearing the phenyl urea group. ekb.egekb.eg This method allows for the strategic attachment of the urea functionality to the heterocyclic core, creating novel compounds that have been investigated for their antiproliferative activity against various human cancer cell lines. ekb.egekb.eg

Polymer Chemistry and Materials Science Applications

The dual functionality of this compound makes it a valuable monomer and modifier in the synthesis of advanced polymers and composite materials. The primary amino group offers a reactive handle for incorporation into polymer chains, while the urea group provides a site for non-covalent interactions, influencing material properties like thermal stability, mechanical strength, and environmental responsiveness.

Polyurethane-Urea Elastomers and Related Materials

In the synthesis of polyurethane-urea (PUU) elastomers, diamines are frequently employed as chain extenders to build up the molecular weight of the prepolymer and to introduce hard segments through the formation of urea linkages. These hard segments, rich in hydrogen bonds, segregate into rigid domains, acting as physical crosslinks within the soft polyol matrix and imparting excellent mechanical properties to the elastomer.

This compound, with its primary amino group, can function as a chain extender. Upon reaction with an isocyanate-terminated prepolymer, the amino group forms a urea linkage, incorporating the molecule into the polymer backbone. The pre-existing urea group on the phenyl ring, along with the newly formed one, significantly increases the hydrogen-bonding capacity of the hard segments. This enhanced intermolecular interaction can lead to improved thermal stability, tensile strength, and elasticity in the final material. The aromatic nature of the phenyl ring further contributes to the rigidity and strength of these hard domains.

| Property Enhancement by this compound in PUU Elastomers |

| Increased Hard Segment Content: The incorporation of the phenyl-urea structure contributes to the formation of rigid, crystalline domains. |

| Enhanced Hydrogen Bonding: Both the existing and newly formed urea groups act as hydrogen bond donors and acceptors, strengthening the physical crosslinks. |

| Improved Thermal Stability: Stronger intermolecular forces within the hard domains require more energy to disrupt, leading to higher melting and degradation temperatures. |

| Enhanced Mechanical Properties: The robust physical network results in higher tensile strength, tear resistance, and elasticity. |

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) are classes of porous crystalline polymers with well-defined structures and high surface areas. The choice of monomer is critical in determining the topology, porosity, and functionality of these materials. Urea linkages have been successfully incorporated into COFs, where the hydrogen-bonding capabilities of the urea groups contribute to the stability of the framework and can influence its interactions with guest molecules. rsc.orgechemi.com

This compound is a promising candidate as a building block for such materials. The amino group provides a reactive site for condensation reactions with other monomers (e.g., aldehydes) to form the covalent framework, typically through imine or other linkages. The urea moiety, oriented within the pores or framework of the resulting material, can offer specific functionalities:

Hydrogen-Bonding Sites: The N-H groups of the urea are excellent hydrogen-bond donors, enabling the COF or CMP to selectively adsorb molecules that are hydrogen-bond acceptors.

Structural Reinforcement: Interlayer hydrogen bonding between urea groups can enhance the structural stability and robustness of 2D COFs. rsc.orgechemi.com

Polarity Modification: The introduction of polar urea groups can tune the surface properties of the pores, making them more suitable for the adsorption of polar molecules.

Research into urea-functionalized covalent triazine frameworks (CTFs), a subclass of CMPs, has demonstrated their potential for selective gas separation, such as CO2/CH4, owing to the specific interactions between gas molecules and the urea groups within the porous structure. nih.gov

Stimuli-Responsive Polymers

Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or the presence of specific chemicals. sc.edubohrium.com The strong, directional, and reversible nature of hydrogen bonds makes the urea functional group an excellent motif for designing such materials. rsc.org

Polymers incorporating this compound, either in the main chain or as a pendant group, can be designed to be stimuli-responsive. The working principle relies on the disruption or alteration of the hydrogen-bonding networks formed by the urea moieties.

pH-Responsiveness: The amino group on the phenyl ring can be protonated at low pH. This introduces electrostatic repulsion, which can disrupt the delicate network of hydrogen bonds formed by the urea groups, leading to a change in polymer conformation, solubility, or hydrogel swelling.

Anion-Responsiveness: The urea group is a well-known anion-binding motif. The introduction of specific anions can compete for the hydrogen bonds of the urea groups, breaking the intermolecular crosslinks and triggering a response.

Temperature-Responsiveness: In some solvent systems, the strength of hydrogen bonds is temperature-dependent. A polymer network held together by urea-urea interactions could be designed to dissolve or collapse as the temperature is raised, disrupting these bonds.

Supramolecular polymers, where monomer units are connected by non-covalent bonds, have been created using urea derivatives that form gels responsive to chemical stimuli. rsc.org

Nanocomposite Materials

Nanocomposite materials consist of a polymer matrix with dispersed nanofillers, such as silica, graphene, or metal oxides. A critical factor for achieving enhanced properties in nanocomposites is the interfacial adhesion between the filler and the polymer matrix. Poor compatibility often leads to filler agglomeration and weak performance.

This compound can be utilized as a surface modifier or coupling agent to improve this interfacial interaction. The amino group can be used to covalently graft the molecule onto the surface of a nanofiller (e.g., reacting with epoxy or carboxyl groups on the filler surface). The molecule then presents the phenyl-urea functionality outwards from the filler surface.

The urea group, with its high polarity and hydrogen-bonding ability, can form strong interactions with a polar polymer matrix, such as polyurethanes, polyamides, or polyvinyl alcohol. This creates a strong bridge between the inorganic filler and the organic polymer, leading to:

Improved Filler Dispersion: Enhanced compatibility prevents the nanoparticles from clumping together.

Enhanced Mechanical Strength: A strong interface allows for efficient stress transfer from the polymer matrix to the high-modulus filler.

Modified Thermal Properties: Better dispersion and interaction can improve the thermal stability of the composite.